molecular formula C9H15N2O15P3 B12068494 2'-Deoxy-5-hydroxyuridine triphosphate

2'-Deoxy-5-hydroxyuridine triphosphate

Cat. No.: B12068494
M. Wt: 484.14 g/mol
InChI Key: RLYLTZXYBNQTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-5-hydroxyuridine triphosphate is a cytotoxic and chemotherapeutic agent that interferes with DNA replication. It is an oxidized form of the natural pyrimidine base thymine. This compound blocks DNA synthesis by preventing the incorporation of uracil into the newly synthesized strand, causing strand breaks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-hydroxyuridine triphosphate involves the oxidation of 2’-deoxyuridine. The reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective oxidation of the 5-position on the uridine ring .

Industrial Production Methods

Industrial production methods for 2’-Deoxy-5-hydroxyuridine triphosphate are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-hydroxyuridine triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxy-5-hydroxyuridine triphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-hydroxyuridine triphosphate involves its incorporation into DNA during replication. The compound prevents the incorporation of uracil into the newly synthesized strand, leading to strand breaks and inhibition of DNA synthesis. This action makes it effective as a chemotherapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5-hydroxyuridine triphosphate is unique due to its specific oxidation at the 5-position, which imparts distinct chemical and biological properties. Its ability to interfere with DNA replication makes it particularly valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C9H15N2O15P3

Molecular Weight

484.14 g/mol

IUPAC Name

[3-hydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3/c12-4-1-7(11-2-5(13)8(14)10-9(11)15)24-6(4)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,4,6-7,12-13H,1,3H2,(H,19,20)(H,21,22)(H,10,14,15)(H2,16,17,18)

InChI Key

RLYLTZXYBNQTOL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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